molecular formula C5H10N2O2 B13318796 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol

Cat. No.: B13318796
M. Wt: 130.15 g/mol
InChI Key: LMIZSHSKIQZXAL-UHFFFAOYSA-N
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Description

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C₅H₁₀N₂O₂. It is a versatile molecule that contains both a cyano group and a hydroxyethylamino group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol typically involves the reaction of 2-aminoethanol with cyanogen bromide under controlled conditions. The reaction proceeds as follows:

    Reactants: 2-aminoethanol and cyanogen bromide.

    Conditions: The reaction is carried out in an aqueous medium at a temperature of around 0-5°C.

    Procedure: 2-aminoethanol is added to a solution of cyanogen bromide in water, and the mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds.

Scientific Research Applications

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyethylamino group can participate in hydrogen bonding and nucleophilic interactions. These properties enable the compound to engage in a wide range of chemical reactions and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: This compound is similar in structure but lacks the cyano group.

    2-[(2-hydroxyethyl)(octyl)amino]ethan-1-ol: This compound has a longer alkyl chain, making it more hydrophobic.

    N,N-bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups, increasing its solubility in water.

Uniqueness

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is unique due to the presence of both a cyano group and a hydroxyethylamino group, which confer distinct reactivity and versatility in chemical synthesis and applications.

Biological Activity

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, which include anti-inflammatory, antiviral, and anticancer properties. Understanding its biological mechanisms can lead to applications in therapeutic contexts.

  • Chemical Formula : C5H8N2O2
  • Molecular Weight : 144.13 g/mol
  • Structure : The compound features a cyano group attached to a hydroxyethyl amino chain, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro studies, focusing on its effects on cell proliferation, apoptosis, and signaling pathways.

Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit antiviral properties against viruses such as HBV (Hepatitis B Virus). For instance, related compounds have shown effective inhibition of viral replication with low cytotoxicity, suggesting a favorable therapeutic index.

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
Compound A1.1>80>72.7
Compound B4.7>80>17.0

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit the growth of various cancer cell lines. The cytotoxicity was assessed using the MTT assay.

Cell LineIC50 (μM)
MCF-745
A-54962
Caco250

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and death.

The mechanisms underlying the biological activities of this compound involve several key pathways:

  • Apoptosis Induction : The compound appears to promote apoptosis in cancer cells by increasing the expression of pro-apoptotic markers while decreasing anti-apoptotic factors.
  • Inhibition of Signaling Pathways : It has been observed that this compound can alter the expression levels of MAP kinases (ERK, JNK, and p38), which play crucial roles in cell proliferation and survival.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit TNF-α production in immune cells, indicating a potential role in managing inflammatory responses.

Case Studies

A notable study focused on the effects of this compound on Jurkat T cells demonstrated significant changes in cell signaling:

  • Inhibition of ERK and JNK pathways : The treatment led to a marked decrease in ERK expression while enhancing JNK activation, suggesting a shift towards pro-apoptotic signaling.
  • Caspase Activation : Increased levels of activated caspases were recorded, further supporting the compound's role in promoting apoptosis.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

bis(2-hydroxyethyl)cyanamide

InChI

InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2

InChI Key

LMIZSHSKIQZXAL-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C#N

Origin of Product

United States

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